2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both amino and chloro substituents on the pyrazolo[1,5-a]pyrimidine ring system imparts unique chemical properties to this compound, making it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate aminopyrazole derivatives with chloro-substituted pyrimidine precursors. One common method involves the reaction of 3-amino-5-chloropyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide, thiourea, and primary amines.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The presence of the amino and chloro substituents enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of amino and chloro groups on the pyrazolo[1,5-a]pyrimidine ring system enhances its potential as a versatile intermediate in synthetic chemistry and as a potent bioactive molecule in medicinal chemistry .
Properties
Molecular Formula |
C7H5ClN4O2 |
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Molecular Weight |
212.59 g/mol |
IUPAC Name |
2-amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H5ClN4O2/c8-3-1-10-6-4(7(13)14)5(9)11-12(6)2-3/h1-2H,(H2,9,11)(H,13,14) |
InChI Key |
HTJFUIVQIDJTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(C(=NN21)N)C(=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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